molecular formula C17H17N3O3 B2921546 Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate CAS No. 149454-63-7

Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate

Cat. No. B2921546
CAS RN: 149454-63-7
M. Wt: 311.341
InChI Key: LFTIOJXQADAUJN-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate, also known as Methyl BAPMA, is a chemical compound used in scientific research. It is a derivative of the amino acid tyrosine and is commonly used in the synthesis of peptides and proteins. Methyl BAPMA has several applications in scientific research, including the study of biological mechanisms and the development of new drugs.

Scientific Research Applications

Synthesis of Heterocyclic Systems

"Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate" is utilized in the preparation of multifunctional compounds that serve as synthons for the creation of polysubstituted heterocyclic systems. These systems include pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and other heterocycles, highlighting the compound's significance in synthetic organic chemistry for generating diverse molecular architectures (Pizzioli et al., 1998).

Anionic Polymerization

Research also explores the anionic polymerization of acrylates bearing various amino groups, including the study of "Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate" derivatives. This process is instrumental in producing highly isotactic polymers, which are valuable in materials science for their distinct physical properties (Habaue et al., 1997).

RAFT Polymerization

The compound has applications in the controlled radical polymerization, specifically through the reversible addition−fragmentation chain transfer (RAFT) polymerization technique. This approach allows for the synthesis of polymers with controlled molecular weights and low polydispersities, which are crucial for the development of advanced polymeric materials (Mori et al., 2005).

Asymmetric Synthesis

It is involved in the asymmetric synthesis of amino acid derivatives and heterocyclic compounds, serving as a foundational chemical for producing optically active molecules. These molecules have significant applications in pharmaceuticals and agrochemicals, demonstrating the compound's utility in creating biologically active substances (Döbler et al., 1996).

Antimicrobial Activity

Additionally, derivatives of "Methyl 2-(benzoylamino)-3-[(3-methyl-2-pyridinyl)amino]acrylate" have been investigated for their antimicrobial properties. These studies contribute to the search for new antimicrobial agents, which is critical in the fight against resistant bacterial and fungal strains (Elgemeie et al., 2017).

properties

IUPAC Name

methyl (E)-2-benzamido-3-[(3-methylpyridin-2-yl)amino]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-12-7-6-10-18-15(12)19-11-14(17(22)23-2)20-16(21)13-8-4-3-5-9-13/h3-11H,1-2H3,(H,18,19)(H,20,21)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTIOJXQADAUJN-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC=C(C(=O)OC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=CC=C1)N/C=C(\C(=O)OC)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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